[(2,6-Dimethylhept-1-EN-3-YL)sulfanyl]benzene
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Overview
Description
[(2,6-Dimethylhept-1-EN-3-YL)sulfanyl]benzene is an organic compound characterized by a benzene ring substituted with a sulfanyl group attached to a 2,6-dimethylhept-1-en-3-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,6-Dimethylhept-1-EN-3-YL)sulfanyl]benzene typically involves the reaction of 2,6-dimethylhept-1-en-3-yl halide with thiophenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiophenol acts as a nucleophile, displacing the halide ion from the 2,6-dimethylhept-1-en-3-yl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2,6-Dimethylhept-1-EN-3-YL)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the 2,6-dimethylhept-1-en-3-yl chain can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the benzene ring.
Scientific Research Applications
[(2,6-Dimethylhept-1-EN-3-YL)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2,6-Dimethylhept-1-EN-3-YL)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The compound’s hydrophobic chain and aromatic ring can facilitate interactions with lipid membranes and hydrophobic pockets in proteins.
Comparison with Similar Compounds
[(2,6-Dimethylhept-1-EN-3-YL)sulfanyl]benzene can be compared with other sulfanyl-substituted benzene derivatives:
This compound: Unique due to its specific alkyl chain and double bond.
Thiophenol: Lacks the alkyl chain, simpler structure.
Benzyl mercaptan: Contains a benzyl group instead of the 2,6-dimethylhept-1-en-3-yl chain.
Properties
CAS No. |
61737-13-1 |
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Molecular Formula |
C15H22S |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
2,6-dimethylhept-1-en-3-ylsulfanylbenzene |
InChI |
InChI=1S/C15H22S/c1-12(2)10-11-15(13(3)4)16-14-8-6-5-7-9-14/h5-9,12,15H,3,10-11H2,1-2,4H3 |
InChI Key |
XLZHGSGVESFDGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C(=C)C)SC1=CC=CC=C1 |
Origin of Product |
United States |
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